N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide is a complex organic compound that combines the structural features of chromenone and nicotinamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors to form the chromenone structure. For instance, 4-methoxyphenylacetic acid can be cyclized with salicylaldehyde under acidic conditions to yield the chromenone core.
Introduction of the Nicotinamide Moiety: The chromenone core is then reacted with nicotinic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used to study its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in cellular signaling and cancer cell proliferation.
Pathway Modulation: It can modulate various cellular pathways, including those involved in apoptosis (programmed cell death) and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds like N-(4-methoxyphenyl)nicotinamide and N-(2-chlorophenyl)nicotinamide share structural similarities.
Chromenone Derivatives: Compounds like 4-oxo-4H-chromen-6-yl derivatives also share structural features.
Uniqueness
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide is unique due to its combined structural features of chromenone and nicotinamide, which confer distinct chemical properties and biological activities. This combination allows for a broader range of applications and potential therapeutic uses compared to its individual components.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-27-17-7-4-14(5-8-17)21-12-19(25)18-11-16(6-9-20(18)28-21)24-22(26)15-3-2-10-23-13-15/h2-13H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKIPYCUBVEIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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